molecular formula C8H13NO2 B129409 Heliotridine CAS No. 520-63-8

Heliotridine

Cat. No. B129409
CAS RN: 520-63-8
M. Wt: 155.19 g/mol
InChI Key: HJSJELVDQOXCHO-JGVFFNPUSA-N
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Description

Heliotridine is a base structure found in certain pyrrolizidine alkaloids, which are a group of naturally occurring chemical compounds that can be found in various plant species. These alkaloids have been the subject of research due to their metabolic conversion in the liver and their potential toxic and medicinal properties .

Synthesis Analysis

The synthesis of heliotridine and its derivatives has been explored through various methods. One approach involves the conversion of proline-derived carbamates into π-allyltricarbonyliron lactam complexes, which are then exhaustively carbonylated to yield pivotal intermediates for further transformation into heliotridine . Another method utilizes free radical cyclizations with phenylthiolactams to produce pyrrolizidinones, which are key intermediates in the synthesis of heliotridine . Additionally, α-acylamino radical cyclizations using allenes and vinylsilanes as addends have been applied to synthesize heliotridine . A novel "crisscross annulation" method has also been reported for the synthesis of heliotridine nuclei . Furthermore, an efficient synthesis from retronecine involving nucleophilic displacement has been described, allowing for the synthesis of various pyrrolizidine alkaloids with heliotridine as a core structure .

Molecular Structure Analysis

The molecular structure of heliotridine has been analyzed using various computational methods, including ab initio, semiempirical, and molecular mechanics approaches. These studies have provided insights into the structural stabilities of endo and exo conformations of heliotridine molecules, with the exo conformations showing greater stability. The ring planarity and the interactions between functional groups within the heliotridine molecule have been examined, revealing the importance of hydrogen bonding and other intramolecular forces in determining the molecule's geometry .

Chemical Reactions Analysis

Heliotridine-based pyrrolizidine alkaloids undergo metabolic conversion in the liver to form pyrrolic derivatives such as dehydroheliotridine. This metabolite has been shown to interact with DNA, forming complexes that are resistant to enzymatic degradation, which suggests potential mutagenic or toxic effects . The esterification reactions of heliotridine with various acids have been studied, revealing the influence of stereochemistry on antitumor activity and site selectivity in esterification processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of heliotridine and its derivatives are closely related to their molecular structure and the presence of functional groups. The metabolic conversion of heliotridine-based alkaloids to dehydroheliotridine involves the formation of water-soluble pyrrolic derivatives, indicating solubility properties that are significant for their biological activity and interaction with biomolecules . The interaction of dehydroheliotridine with DNA also highlights the compound's ability to form stable complexes under specific conditions, which may have implications for its physical properties such as solubility and stability .

Scientific Research Applications

Antitumor Activity

Heliotridine has been studied for its antitumor activity. Specifically, angeloyl heliotridine (AH) demonstrated inhibitory effects on L1210, HepG2, and HCC cells. AH exposure decreased the growth of these cells and induced a significant increase in the G2 M phase of the cell cycle, indicating a blockage in this phase. This suggests a potential application of heliotridine or its derivatives in cancer treatment and the study of cell cycle regulation (Yue, 2003).

Synthesis Studies

Heliotridine has been the focus of synthesis studies aimed at understanding and improving its accessibility for further research and potential applications. A study reported a practical and selective synthesis of heliotridine, offering a foundational approach for its preparation for further experimental uses (Pisaneschi, Cordero, & Brandi, 2003). Another study provided a formal total synthesis of heliotridine, highlighting the stereogenic construction of the pyrrolizidine bridgehead stereochemistry, which is crucial for its structural complexity and potential bioactivity (Huang, Hong, Wu, & Tsai, 2004).

Phytochemical and Pharmacological Properties

Heliotridine is associated with a variety of phytochemicals and has shown diverse pharmacological activities. Heliotropium indicum L., a plant containing heliotridine, exhibits a range of activities including antioxidant, analgesic, antimicrobial, anticancer, and many others. This diversity suggests a potential for heliotridine and related compounds in various therapeutic applications, although clinical studies are needed to confirm these effects and establish safety (Sarkar et al., 2021).

Pyrrolizidine Alkaloids Synthesis and Diversity

Heliotridine is part of the pyrrolizidine alkaloids (PAs), and research has delved into the synthesis and diversification of these compounds. One study developed an expedient method for the synthesis of heliotridine, contributing to the understanding and accessibility of this compound for further research and potential applications (Breman et al., 2009). Another study explored the tissue distribution and core biosynthesis of PAs, including heliotridine, providing insights into their biosynthetic pathways and diversity, which is crucial for understanding their biological activities and potential therapeutic uses (Frölich, Ober, & Hartmann, 2007).

Future Directions

Pyrrolizidine alkaloids, including heliotridine, have been shown to induce cell death in human HepaRG cells in a structure-dependent manner . The proapoptotic effects were in line with the potency observed in cell viability studies . In vitro data point towards a strong structure–activity relationship whose effectiveness needs to be investigated in vivo and can then be the basis for a structure-associated risk assessment .

properties

IUPAC Name

(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJELVDQOXCHO-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC=C(C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC=C([C@@H]2[C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301317936
Record name Heliotridine
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Molecular Weight

155.19 g/mol
Source PubChem
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Solubility

In water, 1X10+6 mg/L @ 25 °C /Estimated/
Record name HELIOTRIDINE
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Vapor Pressure

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/
Record name Heliotridine
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Product Name

Heliotridine

CAS RN

520-63-8
Record name Heliotridine
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Record name Heliotridine
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Record name HELIOTRIDINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

58 °C
Record name HELIOTRIDINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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